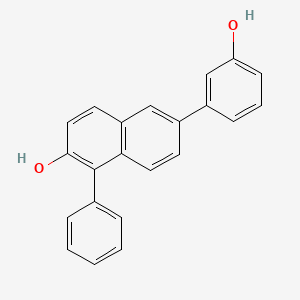

6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol

Beschreibung

6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol is a naphthol-derived compound featuring a hydroxyl group at the 2-position of the naphthalene ring, a phenyl group at the 1-position, and a 3-hydroxyphenyl substituent at the 6-position. Its molecular formula is C22H16O2, with a molecular weight of 312.36 g/mol. The compound’s structure combines aromatic and phenolic functionalities, making it relevant in applications such as polymer synthesis, dye intermediates, or antioxidants. Its properties can be inferred from structurally analogous naphthol derivatives discussed in the literature .

Eigenschaften

Molekularformel |

C22H16O2 |

|---|---|

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

6-(3-hydroxyphenyl)-1-phenylnaphthalen-2-ol |

InChI |

InChI=1S/C22H16O2/c23-19-8-4-7-16(14-19)17-9-11-20-18(13-17)10-12-21(24)22(20)15-5-2-1-3-6-15/h1-14,23-24H |

InChI-Schlüssel |

ZYOIQICRHUXCRL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C=CC3=C2C=CC(=C3)C4=CC(=CC=C4)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides, catalyzed by palladium. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-(3-Hydroxyphenyl)-1-phenyl-2-Naphthol durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Chinone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Alkohole zu bilden.

Substitution: Elektrophile aromatische Substitutionsreaktionen können an den Phenyl- oder Naphtholringen stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Brom oder Chlor können für Halogenierungsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion Alkohole liefert. Substitutionsreaktionen können verschiedene funktionelle Gruppen an die aromatischen Ringe einführen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So beruht seine inhibitorische Wirkung auf die Tyrosinaseaktivität auf seiner Fähigkeit, an die aktive Stelle des Enzyms zu binden und so die Umwandlung von Tyrosin zu Melanin zu verhindern. Diese Interaktion stört die Funktion des Enzyms und reduziert die Melansynthese.

Wirkmechanismus

The mechanism of action of 6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol involves its interaction with specific molecular targets. For instance, its inhibitory effect on tyrosinase activity is due to its ability to bind to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin . This interaction disrupts the enzyme’s function and reduces melanin synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Differences and Implications

Substituent Effects on Solubility :

- The sulfonic acid group in the diazenyl compound confers high water solubility, whereas This compound ’s lack of ionizable groups limits its solubility to organic solvents.

- 6-Methoxy-2-naphthol exhibits moderate polarity due to the methoxy group, contrasting with the 3-hydroxyphenyl substituent in the target compound, which may enhance hydrogen-bonding capacity.

Reactivity and Applications :

- The diazenyl (–N=N–) group in ’s compound enables use as a chelating agent or dye intermediate , whereas the phenyl and hydroxyphenyl groups in the target compound suggest utility in antioxidant or cross-linking reactions.

- 6-Acetyl-2-naphthol ’s acetyl group directs reactivity toward nucleophilic substitutions, unlike the hydroxyl-dominated reactivity of the target compound.

Synthetic Accessibility :

- Compounds like those in are synthesized via diazo coupling , while This compound likely requires Friedel-Crafts or Ullmann coupling for aryl group introduction.

Table 2: Physicochemical and Application Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.